![molecular formula C10H15N3S B1662805 Talipexol CAS No. 101626-70-4](/img/structure/B1662805.png)
Talipexol
Übersicht
Beschreibung
Talipexole (B-HT920, Domnin) is a dopamine agonist that is marketed as a treatment for Parkinson’s Disease in Japan by Boehringer Ingelheim . It was introduced in 1996 . As of December 2014, it was not approved for marketing in the US nor in Europe . Talipexole is a D2 dopamine receptor agonist and interacts with both pre- and post-synaptic receptors. It also is an α2-adrenergic agonist .
Synthesis Analysis
The synthesis of Talipexole involves the N-alkylation of azepan-4-one with allyl bromide in the presence of potassium carbonate to give 1-allyl-azepan-4-one. This is then halogenated with molecular bromine in acetic acid to give 1-allyl-5-bromohexahydro-4-azepinone. The final step involves cyclization with thiourea in refluxing ethanol, completing the synthesis of talipexole .
Molecular Structure Analysis
Talipexole has a molecular formula of C10H15N3S and an average mass of 209.311 Da . The structure of Talipexole includes a 2-aminothiazoloazepane scaffold .
Chemical Reactions Analysis
Talipexole inhibits the reaction where Norepinephrine binds to and results in increased activity of ADRA2A protein . It also binds to and results in increased activity of DRD2 protein .
Physical And Chemical Properties Analysis
Talipexole has a density of 1.2±0.1 g/cm3, a boiling point of 364.6±37.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.8 mmHg at 25°C . It has an enthalpy of vaporization of 61.1±3.0 kJ/mol and a flash point of 174.3±26.5 °C . The molar refractivity is 61.0±0.3 cm3 .
Wirkmechanismus
Mode of Action
As a D2 dopamine receptor agonist , talipexole interacts with both pre- and post-synaptic receptors . By mimicking the action of dopamine, it stimulates these receptors, leading to changes in the neuron’s activity and ultimately affecting the communication between neurons. As an α2-adrenergic agonist , it binds to α2-adrenergic receptors, inhibiting the release of norepinephrine and reducing the activity of post-synaptic neurons .
Biochemical Pathways
dopaminergic pathways in the brain, which are involved in motor control and reward. Its action on α2-adrenergic receptors may affect the adrenergic pathways involved in responses to stress and panic .
Result of Action
Talipexole’s action on D2 dopamine receptors and α2-adrenergic receptors can lead to various molecular and cellular effects. In a primate model of Parkinson’s disease, talipexole dose-dependently improved motor activity and parkinsonian symptoms . It has also been shown to induce an increase in antiapoptotic Bcl-2 protein level, inhibit ROS production, p53 expression, and cleavages of caspase-3 and PARP .
Vorteile Und Einschränkungen Für Laborexperimente
Talipexole has several advantages for lab experiments. It is a potent and selective dopamine agonist, making it a useful tool for studying the role of dopamine in various physiological and pathological processes. However, Talipexole also has some limitations. It has a short half-life, which can make it difficult to administer in experiments. Additionally, it has been shown to have some off-target effects, which can complicate the interpretation of results.
Zukünftige Richtungen
There are several future directions for research on Talipexole. One area of interest is the role of Talipexole in addiction. It has been shown to have anti-addictive effects in animal models, and further research is needed to determine its potential as a treatment for addiction in humans. Additionally, there is interest in developing new dopamine agonists based on the structure of Talipexole, with the goal of improving its potency and selectivity. Finally, there is interest in using Talipexole as a tool to study the role of dopamine in various neurological diseases, including Alzheimer's disease and Huntington's disease.
Conclusion
In conclusion, Talipexole is a dopamine agonist that has been used in various scientific research applications. It has a multi-step synthesis method and acts as a partial agonist of dopamine receptors. Talipexole has several biochemical and physiological effects, including an increase in dopamine release in the brain and improvements in motor and cognitive function. While Talipexole has some limitations, it remains a useful tool for studying the role of dopamine in various physiological and pathological processes. There are several future directions for research on Talipexole, including its potential as a treatment for addiction and the development of new dopamine agonists based on its structure.
Wissenschaftliche Forschungsanwendungen
Neuroprotektive Effekte bei Parkinson-Krankheit
Talipexol hat sich als neuroprotektiv gegen MPP±-induzierte Apoptose erwiesen, ein Prozess, der am Tod dopaminerger Neuronen bei Parkinson-Krankheit beteiligt ist. Es erreicht dies durch zwei Aktionen: direkte Entfernung reaktiver Sauerstoffspezies (ROS) und Induktion der Bcl-2-Expression, die einen starken Schutz bietet, wenn es vor der MPP+-Exposition verabreicht wird .
Entwicklung bitopischer Dopaminrezeptorliganden
Die Forschung hat this compound-Variationen als neuartige bitopische Liganden für Dopamin-D2- und D3-Rezeptoren untersucht. Diese Studien zielen darauf ab, Verbindungen mit hoher Bindungsaffinität zu entwickeln, die für die Behandlung von Störungen im Zusammenhang mit diesen Rezeptoren von Vorteil sein könnten .
Dopamin-D2-Rezeptor-Agonistenaktivität
this compound wirkt als Agonist des Dopamin-D2-Rezeptors und ist sowohl an prä- als auch an postsynaptischen D2-Rezeptoren aktiv. Diese Eigenschaft macht es nützlich, um die motorische Aktivität und Parkinson-Symptome zu verbessern, insbesondere in Kombination mit Levodopa, einem anderen Medikament gegen Parkinson-Krankheit .
Klinische Studien zur Parkinson-Krankheit
Klinische Studien haben gezeigt, dass this compound Parkinson-Symptome wie Akinese, Rigidität, Tremor und Gangstörungen bei Patienten mit Parkinson-Krankheit signifikant verbessert .
5. Vermarktetes Medikament zur Behandlung der Parkinson-Krankheit in Japan In Japan wird this compound unter dem Namen Domnin von Boehringer Ingelheim als Behandlung für Parkinson-Krankheit vermarktet. Es wurde 1996 eingeführt und ist nach wie vor eine therapeutische Option für Patienten in dieser Region .
6. Überleitungsstudien von this compound zu anderen Behandlungen Es wurden Studien durchgeführt, um die Sicherheit, Verträglichkeit und Wirksamkeit des Wechsels von this compound (Domnin) zu anderen Behandlungen wie Pramipexol (BI Sifrol) bei Patienten mit Parkinson-Krankheit zu beurteilen. Diese Studien sind entscheidend für das Verständnis der medikamentösen Umstellung in der klinischen Praxis .
Safety and Hazards
When handling Talipexole, it is advised to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Eigenschaften
IUPAC Name |
6-prop-2-enyl-4,5,7,8-tetrahydro-[1,3]thiazolo[4,5-d]azepin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3S/c1-2-5-13-6-3-8-9(4-7-13)14-10(11)12-8/h2H,1,3-7H2,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHSSDEDRBUKTQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CCC2=C(CC1)SC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8046321 | |
Record name | Talipexole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8046321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
101626-70-4 | |
Record name | Talipexole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=101626-70-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Talipexole [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101626704 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Talipexole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8046321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TALIPEXOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7AM2J46Z1Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.